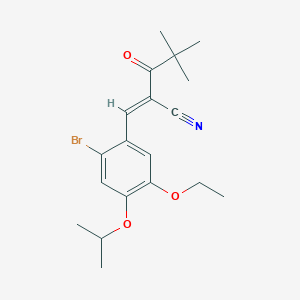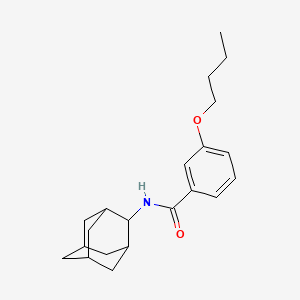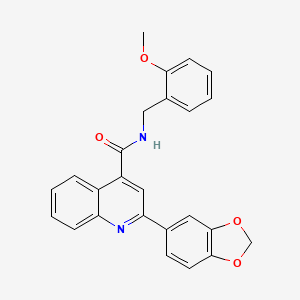
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
説明
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile, also known as BIPA, is a synthetic compound that belongs to the class of acrylonitriles. BIPA has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with cellular membranes. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been shown to disrupt the lipid bilayer of cell membranes, leading to cell death. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. The compound has been shown to increase the permeability of cell membranes, leading to the leakage of intracellular components and ultimately cell death.
実験室実験の利点と制限
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has several advantages for lab experiments. The compound is easy to synthesize, and its purity can be easily determined using standard analytical techniques. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has some limitations for lab experiments. The compound is highly reactive and can interact with other compounds present in the experimental system, leading to false-positive or false-negative results. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has several potential future directions for scientific research. The compound can be further optimized to improve its biological activity and reduce its toxicity. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile can also be used as a lead compound for the development of new drugs for the treatment of cancer, fungal, and bacterial infections. Further studies can be conducted to elucidate the mechanism of action of 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile and its interaction with cellular membranes. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile can also be used as a tool to study the role of cellular membranes in various biological processes.
科学的研究の応用
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess anticancer, antifungal, and antibacterial properties. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
特性
IUPAC Name |
(2E)-2-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-7-23-16-9-13(15(20)10-17(16)24-12(2)3)8-14(11-21)18(22)19(4,5)6/h8-10,12H,7H2,1-6H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAKDYATGZFGN-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)C(C)(C)C)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)C(C)(C)C)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)

![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)
